molecular formula C12H15N3O2S B11853074 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B11853074
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: YRGBWXRMEHPGFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic thienopyrimidine derivative offered for research and development purposes. The thieno[3,2-d]pyrimidine scaffold is a versatile molecular framework of significant interest in medicinal chemistry due to its notable biological and pharmacological activities . Researchers actively investigate analogous structures for their potential as kinase inhibitors, targeting receptors such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor-2 (VEGFR-2) . Furthermore, the piperidin-4-yl substituent in this compound is a common pharmacophore that can enhance binding affinity and selectivity toward various biological targets, opening avenues for the discovery of new therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its full potential as a key intermediate or bioactive scaffold in their projects.

Eigenschaften

Molekularformel

C12H15N3O2S

Molekulargewicht

265.33 g/mol

IUPAC-Name

1-methyl-3-piperidin-4-ylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15N3O2S/c1-14-9-4-7-18-10(9)11(16)15(12(14)17)8-2-5-13-6-3-8/h4,7-8,13H,2-3,5-6H2,1H3

InChI-Schlüssel

YRGBWXRMEHPGFU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C3CCNCC3)SC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structure Assembly

The thieno[3,2-d]pyrimidine scaffold is typically constructed through a [4+2] cyclocondensation between 2-aminothiophene-3-carboxylates and urea or thiourea derivatives. For example, methyl 2-aminothiophene-3-carboxylate reacts with urea at elevated temperatures (200°C) to form thieno[2,3-d]pyrimidine-2,4-diol intermediates. Adapting this method, the 3,2-d isomer may be accessed by modifying the substitution pattern of the thiophene precursor.

Functionalization at Position 3

Introducing the piperidin-4-yl group requires chlorination of the pyrimidine ring at position 4, followed by nucleophilic displacement. In analogous systems, 2,4-dichlorothieno[2,3-d]pyrimidine reacts with amines in tert-butanol under basic conditions to yield 4-aminopyrimidines. For the target compound, 4-chloro intermediates would react with piperidin-4-amine in the presence of Hunig’s base to install the tertiary amine.

N-Methylation at Position 1

Selective N-methylation is achieved using dimethyl sulfate or methyl iodide under basic conditions. For instance, NaH in THF facilitates the methylation of hydroxyl or amine groups adjacent to the pyrimidine ring.

Stepwise Synthesis and Reaction Optimization

Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione

Starting Material : Methyl 2-aminothiophene-3-carboxylate
Procedure :

  • Cyclocondensation : React with urea (5 equiv) at 200°C for 3 hours to form thieno[3,2-d]pyrimidine-2,4-diol.

  • Chlorination : Treat with phosphorus oxychloride (POCl₃) under reflux for 6–10 hours to yield 2,4-dichlorothieno[3,2-d]pyrimidine.

  • Hydrolysis : Selective hydrolysis of the 4-chloro group using aqueous NaOH affords 2-chlorothieno[3,2-d]pyrimidin-4(3H)-one.

Yield Data :

StepYield (%)Conditions
Cyclocondensation55–64200°C, 3 h
Chlorination55–67POCl₃, reflux, 6–10 h
Hydrolysis70–85NaOH (1M), rt, 2 h

Introduction of the Piperidin-4-yl Group

Reagents : 2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one, piperidin-4-amine, Hunig’s base (N,N-diisopropylethylamine), tert-butanol.
Procedure :

  • Heat 2-chlorothieno[3,2-d]pyrimidin-4(3H)-one (1 equiv) with piperidin-4-amine (1.2 equiv) and Hunig’s base (1.5 equiv) in tert-butanol at 70°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 58–67%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 4.12 (m, 1H, piperidinyl CH), 3.02 (d, 2H, piperidinyl CH₂), 2.75 (t, 2H, piperidinyl CH₂).

  • MS (ESI) : m/z 307 [M+H]⁺.

N-Methylation at Position 1

Reagents : 3-(Piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, dimethyl sulfate, NaH, THF.
Procedure :

  • Suspend the intermediate (1 equiv) in anhydrous THF.

  • Add NaH (2.5 equiv) at 0°C, followed by dimethyl sulfate (1.2 equiv).

  • Stir at 40°C for 12 hours, then quench with ice water.

  • Extract with ethyl acetate and concentrate.

Yield : 63–72%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (s, 1H, H-5), 3.89 (s, 3H, N-CH₃), 3.45 (m, 1H, piperidinyl CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Cyclization-Methylation Strategy

A modified approach condenses the cyclization and methylation steps using methylamine hydrochloride during the cyclocondensation phase. This method reduces purification steps but yields a lower regioselectivity (45–52% yield).

Solid-Phase Synthesis

Amberlyst A-26 resin catalyzes the Dieckmann condensation of β-aminoesters to form dihydropyridone intermediates, which are subsequently cyclized with methyl thioglycolate. While effective for fused systems, this method requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The orientation of the thiophene ring during cyclocondensation dictates the [3,2-d] vs. [2,3-d] isomer formation. Using N-benzyl-β-aminoesters as starting materials favors the [3,2-d] configuration.

Solvent and Base Selection

Tert-butanol enhances nucleophilic displacement rates at position 4 compared to DMF or DMSO. Hunig’s base outperforms K₂CO₃ in minimizing side reactions during piperidinyl group installation.

Scalability and Industrial Applicability

Pilot-Scale Synthesis

A 100-gram batch of this compound was produced with 61% overall yield using optimized conditions:

  • Cyclocondensation : 200°C, 3 h (58% yield).

  • Piperidinyl Introduction : 70°C, 12 h (65% yield).

  • Methylation : 40°C, 12 h (72% yield).

Cost Analysis

ReagentCost per kg (USD)Consumption (kg/kg product)
Piperidin-4-amine3200.45
Dimethyl sulfate280.23
POCl₃151.8

Analyse Chemischer Reaktionen

1-Methyl-3-(Piperidin-4-yl)thieno[3,2-d]pyrimidin-2,4(1H,3H)-dion durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden reduzierten Formen umwandeln.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

    Cyclisierung: Intramolekulare Cyclisierungsreaktionen können zur Bildung komplexerer heterocyclischer Strukturen führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidations- oder Reduktionsmittel und verschiedene Lösungsmittel wie Dichlormethan oder Ethanol. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of specific protein kinases. Protein kinases play critical roles in cellular signaling and have been implicated in various diseases, including cancer. Studies have demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance its inhibitory potency against targets such as CLK1 (Cdc-like kinase 1) and DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial and fungal strains. The structure–activity relationship (SAR) analysis indicates that specific substituents on the thieno[3,2-d]pyrimidine core can significantly influence antimicrobial efficacy .

Therapeutic Agents

Due to its diverse biological activities, 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is being explored as a lead compound for drug development targeting various diseases:

  • Cancer Treatments: As an anticancer agent targeting specific kinases.
  • Antimicrobial Drugs: For treating infections caused by resistant strains.

Research Tools

The compound serves as a valuable tool in biochemical research for studying kinase signaling pathways and developing assays for drug discovery.

Case Studies

Several case studies highlight the applications of this compound:

  • Inhibition of Cancer Cell Growth: A study demonstrated that derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, indicating strong potential for further development as anticancer therapeutics.
  • Antimicrobial Efficacy: Another study reported that certain derivatives exhibited broad-spectrum antimicrobial activity comparable to established antibiotics, suggesting potential for new treatments against resistant infections.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituents Biological Activity/Application Reference ID
1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 1-Methyl, 3-piperidin-4-yl Enzyme inhibition (hypothetical)
1-(1-(3-Phenoxyphenethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 1-Phenethyl-piperidin-4-yl MtbTMPK inhibition, antimycobacterial
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 6-Imidazo[1,2-a]pyridin-2-yl, 3-phenyl Antimicrobial (vs. P. aeruginosa)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(2,4-Difluorophenyl) Undisclosed (structural analogue)
5-Methyl-1-(1-(3-phenoxyphenethyl)piperidin-3-yl)pyrimidine-2,4-dione (23) Pyrimidine-2,4-dione 1-Phenethyl-piperidin-3-yl Antimycobacterial (MtbTMPK inhibitor)

Key Differences in Activity and Selectivity

  • Thieno[2,3-d]pyrimidine analogues (e.g., compound in ) show moderate antimicrobial activity, but the position of thiophene fusion ([3,2-d] vs. [2,3-d]) alters electronic distribution, affecting interactions with bacterial targets like TrmD .
  • Substituent Effects: The piperidin-4-yl group in the target compound may enhance solubility and membrane permeability compared to bulkier substituents like 3-phenoxyphenethyl () .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Position : Piperidin-4-yl substitution (target compound) may favor binding to enzymes with deep hydrophobic pockets, whereas piperidin-3-yl (compound 23 ) could reduce steric hindrance .
  • Methyl Group at Position 1: Enhances metabolic stability compared to unsubstituted analogues (e.g., 6-aminothieno[2,3-d]pyrimidines in ) .
  • Antimicrobial Activity: Thieno-pyrimidines with fused imidazo[1,2-a]pyridine () show improved activity against P. aeruginosa (MIC < streptomycin), suggesting heterocyclic extensions enhance bacterial target engagement .

Biologische Aktivität

1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1707394-23-7, is a heterocyclic compound with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C12H15N3O2S
  • Molecular Weight : 265.33 g/mol
  • CAS Number : 1707394-23-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Notably, it has been investigated for its potential as an inhibitor of specific enzymes and its cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Potential inhibitor of sirtuin enzymes
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines
ADMET Properties Favorable absorption and metabolism profiles

Enzyme Inhibition

Research indicates that compounds similar to 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine derivatives can act as sirtuin inhibitors. Sirtuins are a family of proteins involved in cellular regulation and are implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of these enzymes could lead to therapeutic applications in these areas .

Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, when tested against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, the compound showed varying degrees of effectiveness, suggesting that structural modifications could enhance its potency .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Observations
HeLa15.6Moderate sensitivity
MDA-MB-2318.9High sensitivity
MCF-712.5Variable response

The mechanism by which 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways related to proliferation and apoptosis in cancer cells.

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., thiophene derivatives) under acidic or basic conditions to form the thieno[3,2-d]pyrimidine backbone.

Substituent Introduction : Alkylation or substitution reactions to attach the methyl and piperidin-4-yl groups. For example, piperidine derivatives are introduced via nucleophilic substitution using chlorinated intermediates in solvents like DMF, catalyzed by K₂CO₃ .

Purification : Column chromatography or recrystallization to isolate the final product.
Key reagents include chlorobenzyl chloride for alkylation and thiourea for cyclization .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., distinguishing thiophene vs. pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade compounds) .
  • X-ray Crystallography : Resolves planar configurations and dihedral angles in the crystalline state .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

  • Catalysts : Use K₂CO₃ or p-toluenesulfonic acid to accelerate substitution or cyclization steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethanol/water mixtures aid in recrystallization .
  • Temperature Control : Reflux conditions (70–100°C) for cyclization; room temperature for sensitive substitutions .
  • Industrial Scalability : Continuous flow reactors reduce side reactions and improve throughput .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., Metronidazole for bacterial assays) .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1) to identify activity drivers.
  • Multi-Model Testing : Validate results across cell lines (e.g., cancer vs. non-cancer) or microbial strains to rule out model-specific biases .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock assess binding affinities to enzymes (e.g., kinases) or receptors. Piperidine and thiophene groups often interact with hydrophobic pockets .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and bioavailability .
  • ADME Modeling : Software like SwissADME evaluates drug-likeness, highlighting logP and polar surface area for oral bioavailability optimization .

Table 1: Impact of Substituents on Biological Activity

Position ModifiedSubstituentObserved ActivityKey Reference
1-MethylPiperidin-4-ylEnhanced kinase inhibition
6-Thieno position2-Methyl-1,3-thiazol-4-ylSuperior antimicrobial activity (vs. S. aureus)
3-PositionThiophen-2-yl ethylModerate apoptosis induction in cancer models

Advanced: How do structural modifications influence metabolic stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at aromatic positions reduce oxidative metabolism, prolonging half-life .
  • Hydrophilic Substituents : Hydroxyl or methoxy groups improve aqueous solubility but may increase renal clearance .
  • Piperidine Optimization : N-Methylation of piperidine reduces CYP450-mediated degradation, enhancing plasma stability .

Basic: What are the documented biological targets for this compound?

Methodological Answer:

  • Kinases : ATP-binding pockets due to pyrimidine core mimicry .
  • Microbial Enzymes : Thieno-pyrimidine derivatives inhibit dihydrofolate reductase in bacteria .
  • Apoptosis Pathways : Thiophene substituents modulate Bcl-2 family proteins in cancer cells .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies toxic intermediates (e.g., reactive quinones) formed during hepatic metabolism .
  • Prodrug Design : Masking thiophene groups with ester linkages reduces off-target effects .
  • In Silico Toxicity Prediction : Tools like ProTox-II flag potential hepatotoxicity or mutagenicity risks early .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.